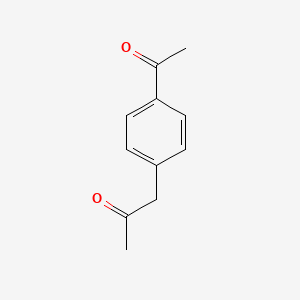
1-(4-Acetylphenyl)-2-propanone
Cat. No. B8471748
M. Wt: 176.21 g/mol
InChI Key: JWNRJWXGUYJJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04396627
Procedure details


Chromic acid solution (11.5 ml, made by adding sulphuric acid [7.3 ml] to sodium dichromate [10.0 g] in water [30 ml] and making up to 50 ml with water) was added to a vigorously stirred solution of 1-(4-acetylphenyl) propan-2-ol (3.8 g) in ether (50 ml) keeping between 25°-30°. The mixture was stirred at ambient temperature for 2 hours, the organic phase was separated, washed with sodium bicarbonate solution and with saturated sodium chloride solution. The dried (MgSO4) solution was evaporated and distilled (2.5 g). b.p. 122°-128°/0.1 mm.







Identifiers


|
REACTION_CXSMILES
|
[Cr](O)(O)(=O)=O.S(=O)(=O)(O)O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[C:22]([C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH:32]([OH:34])[CH3:33])=[CH:27][CH:26]=1)(=[O:24])[CH3:23]>O.CCOCC>[C:22]([C:25]1[CH:30]=[CH:29][C:28]([CH2:31][C:32](=[O:34])[CH3:33])=[CH:27][CH:26]=1)(=[O:24])[CH3:23] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
7.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)CC(C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at ambient temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
keeping between 25°-30°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with sodium bicarbonate solution and with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (MgSO4) solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled (2.5 g)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)CC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
